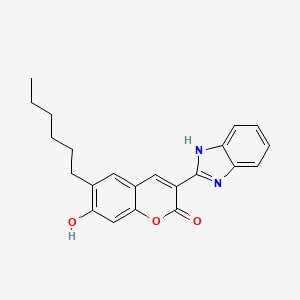

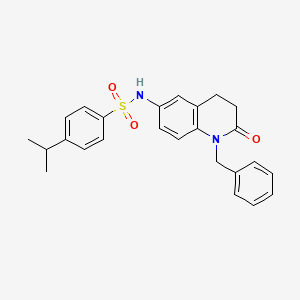

3-(benzenesulfonyl)-8-ethoxy-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(benzenesulfonyl)-8-ethoxy-2H-chromen-2-one” likely contains a benzenesulfonyl group attached to the 3-position of a chromen-2-one structure. Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colourless viscous oil that dissolves in organic solvents . Chromen-2-one, also known as coumarin, is a fragrant organic compound in the benzopyrone chemical class, which is a colorless crystalline substance in its standard state .

Synthesis Analysis

While specific synthesis methods for “3-(benzenesulfonyl)-8-ethoxy-2H-chromen-2-one” are not available, benzenesulfonyl derivatives can be prepared from the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl5 or POCl3 . The synthesis of chromen-2-one derivatives often involves the Pechmann condensation, which uses a phenol and a β-ketoester .Chemical Reactions Analysis

Benzenesulfonic acid, a related compound to benzenesulfonyl chloride, exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C .Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 3-(benzenesulfonyl)-8-ethoxy-2H-chromen-2-one, also known as Oprea1_630070, is the Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response. It is secreted by neutrophils, the first immune cells to respond during inflammation or infection, to destroy pathogens and regulate inflammation .

Mode of Action

Oprea1_630070 interacts with hNE as a competitive inhibitor . It binds to the active site of hNE, preventing the enzyme from interacting with its natural substrate. This interaction disrupts the normal function of hNE, leading to changes in the immune response .

Biochemical Pathways

By inhibiting hNE, Oprea1_630070 could potentially disrupt the degradation of extracellular matrix proteins and plasma proteins, which are known targets of hNE .

Pharmacokinetics

Similar compounds, such as benzenesulfonyl derivatives, are known to have variable pharmacokinetic properties . The bioavailability of Oprea1_630070 would be influenced by these ADME properties.

Result of Action

The inhibition of hNE by Oprea1_630070 can lead to a modulation of the immune response. By preventing hNE from degrading proteins, Oprea1_630070 could potentially reduce inflammation and tissue damage associated with excessive hNE activity .

Action Environment

The action, efficacy, and stability of Oprea1_630070 can be influenced by various environmental factors. For instance, the presence of water can lead to the slow formation of hydrochloric acid and benzenesulfonic acid, which can corrode metals . Therefore, the storage and handling conditions of Oprea1_630070 can significantly impact its effectiveness and stability.

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-8-ethoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5S/c1-2-21-14-10-6-7-12-11-15(17(18)22-16(12)14)23(19,20)13-8-4-3-5-9-13/h3-11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKKGGODINDEGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coumarine, 8-ethoxy-3-phenylsulfonyl- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6493832.png)

![N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B6493842.png)

![2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6493863.png)

![N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B6493870.png)

![1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B6493880.png)

![1,3,5-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6493891.png)

![N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B6493896.png)

![3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B6493899.png)